4-Hydroxy-5-methyl-2-hexanone

Asymmetric Organocatalysis Aldol Condensation Reaction Selectivity

4-Hydroxy-5-methyl-2-hexanone (CAS 38836-21-4) is a chiral β-hydroxy ketone (C₇H₁₄O₂, MW 130.18 g/mol) belonging to the acyclic aliphatic acyloin class. It occurs naturally as a volatile semiochemical emitted by Laurus nobilis (bay laurel) flowers and is accessible synthetically via the L-proline-catalyzed asymmetric aldol reaction of acetone with isobutyraldehyde, which directly installs the C4 stereocenter.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 38836-21-4
Cat. No. B1615905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methyl-2-hexanone
CAS38836-21-4
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)C)O
InChIInChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3
InChIKeyBXQODTBLKZARFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-methyl-2-hexanone (CAS 38836-21-4): Sourcing a Chiral β‑Hydroxy Ketone Building Block


4-Hydroxy-5-methyl-2-hexanone (CAS 38836-21-4) is a chiral β-hydroxy ketone (C₇H₁₄O₂, MW 130.18 g/mol) belonging to the acyclic aliphatic acyloin class [1]. It occurs naturally as a volatile semiochemical emitted by Laurus nobilis (bay laurel) flowers [2] and is accessible synthetically via the L-proline-catalyzed asymmetric aldol reaction of acetone with isobutyraldehyde, which directly installs the C4 stereocenter [3]. This dual identity—as both a plant-derived volatile and a versatile chiral intermediate—makes it a scientific procurement target for natural product synthesis, flavor authentication, and asymmetric reaction methodology development.

Generic Substitution Risks for 4-Hydroxy-5-methyl-2-hexanone: Why In-Class Analogs Are Not Interchangeable


Compounds within the β-hydroxy ketone family cannot be substituted casually for 4-hydroxy-5-methyl-2-hexanone because small structural changes produce large divergences in three procurement-critical properties. Removing the C5-methyl group (e.g., 4-hydroxy-2-hexanone) eliminates the characteristic steric environment of the isopropyl terminus that governs both chromatographic retention and olfactory profile [1]. Altering the oxidation state—e.g., dehydrating to 5-methyl-3-hexen-2-one—shifts the Kovats retention index by >75 units, compromising identity confirmation in GC–MS authentication workflows [2]. At the stereochemical level, the (R)- and (S)-enantiomers exhibit different chiroptical signatures and reactivity in asymmetric synthesis, meaning the racemate cannot substitute for a single enantiomer when optical purity is required [3]. These orthogonal differentiation axes—positional isomerism, functional group state, and absolute configuration—mean that any substitute compound must be explicitly validated against each criterion before procurement.

Quantitative Evidence Guide: Head-to-Head Comparisons for 4-Hydroxy-5-methyl-2-hexanone Procurement Decisions


Reaction Selectivity: 4-Hydroxy-5-methyl-2-hexanone (Aldol) vs. 5-Methyl-3-hexen-2-one (Mannich) Under Proline Catalysis

In a direct head-to-head comparison using acetone and isobutyraldehyde, L-proline-based catalysts exhibit a tunable selectivity between the aldol product 4-hydroxy-5-methyl-2-hexanone (4a) and the Mannich-type dehydration product 5-methyl-3-hexen-2-one (3a). With free trans-4-hydroxy-L-proline (4-Hyp) at a loading below 0.25 mmol, 4a is the major product, whereas the BSA-PolyProline artificial enzyme reverses this preference, generating 3a with up to 80% selectivity [1]. This demonstrates that the same starting materials can be steered toward opposite outcomes depending on catalyst architecture, making compound 4a a specific marker of the enamine pathway.

Asymmetric Organocatalysis Aldol Condensation Reaction Selectivity

Chromatographic Discrimination: Kovats Retention Index of 4-Hydroxy-5-methyl-2-hexanone vs. Its Dehydration Product

On a standard HP-5 non-polar capillary column, 4-hydroxy-5-methyl-2-hexanone exhibits a Kovats retention index (RI) of 954 [1]. Its dehydrated analog, 5-methyl-3-hexen-2-one, elutes substantially later with a significantly higher RI (>1030 on comparable phases) [2]. This ≥76-unit difference provides unambiguous chromatographic resolution, enabling confident identification of the β-hydroxy ketone in complex natural product headspace or honey authentication samples without requiring chiral columns.

GC–MS Authentication Volatile Biomarker Identification Kovats Retention Index

Biological Source Specificity: Occurrence of 4-Hydroxy-5-methyl-2-hexanone in Laurus nobilis vs. Other Floral Volatiles

Headspace GC–MS analysis of Laurus nobilis floral parts identified 4-hydroxy-5-methyl-2-hexanone as one of 91 volatile constituents, confirming its emission by a well-defined botanical source [1]. In contrast, the common floral terpenoids linalool and limonene co-occur with this compound in the same headspace but are ubiquitous across multiple plant families, making them non-specific for Laurus authentication. The compound also functions as a biomarker for eucalyptus honey, where its enantiomeric distribution provides botanical origin discrimination [2].

Natural Product Chemistry Semiochemical Profiling Floral Volatile Biomarkers

Chiral Building Block Utility: (R)-4-Hydroxy-5-methyl-2-hexanone as a Defined Stereochemical Intermediate

The (4R)-enantiomer of 4-hydroxy-5-methyl-2-hexanone serves as a synthetic precursor to the advanced chiral intermediate 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, whose absolute configuration was rigorously assigned as (S) at the C4 position using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) corroborated by DFT calculations [1]. This contrasts with simpler β-hydroxy ketones such as 4-hydroxy-2-pentanone (diacetone alcohol), which lacks a stereocenter at the α-position and consequently provides no chiral information for downstream asymmetric syntheses.

Chiral Pool Synthesis Absolute Configuration Assignment Vibrational Circular Dichroism

Physicochemical Property Differentiation: Boiling Point and Density of 4-Hydroxy-5-methyl-2-hexanone vs. Lower Homologs

4-Hydroxy-5-methyl-2-hexanone exhibits a boiling point of 199.5 °C at 760 mmHg and a density of 0.933 g/cm³ . Compared to the lower homolog 4-hydroxy-2-hexanone (C₆H₁₂O₂, MW 116.16 g/mol), the additional methyl branch increases molecular weight by ~14 g/mol and raises the boiling point, consistent with increased van der Waals surface area [1]. These differences affect solvent evaporation rates, GC injection parameters, and storage conditions, making physicochemical data essential for laboratory handling protocols.

Physicochemical Profiling Separation Science Compound Handling

Best-Fit Application Scenarios for 4-Hydroxy-5-methyl-2-hexanone (CAS 38836-21-4) Based on Quantitative Differentiation Evidence


Asymmetric Organocatalysis Method Development: Aldol vs. Mannich Pathway Selectivity Screening

Teams developing proline-based organocatalysts or artificial enzymes for C–C bond formation can employ 4-hydroxy-5-methyl-2-hexanone as a direct readout of the enamine pathway. Because the same reaction can yield either the aldol product (4a) or the Mannich product (3a) depending on catalyst architecture, this compound serves as a quantitative selectivity marker—with free 4-Hyp favoring 4a and BSA-PolyProline conjugates shifting to ~80% 3a—enabling rigorous catalyst benchmarking [1].

Botanical Origin Authentication of Honey and Essential Oils via GC–MS Biomarker Analysis

Quality control and food authentication laboratories can use 4-hydroxy-5-methyl-2-hexanone as a marker compound for Laurus nobilis-derived essential oils and eucalyptus honey. Its distinct Kovats RI of 954 on HP-5 columns, separated by ≥76 units from the dehydration side product 5-methyl-3-hexen-2-one, allows unambiguous GC–MS peak assignment without chiral column requirements, reducing false positives in origin certification workflows [2][3].

Chiral Pool Synthesis of β-Hydroxy Ketone Natural Product Building Blocks

Medicinal chemistry and natural product synthesis groups requiring enantiomerically defined β-hydroxy ketone intermediates can procure (R)- or (S)-4-hydroxy-5-methyl-2-hexanone as a chiral building block. The C4 stereocenter, whose absolute configuration has been rigorously assigned by VCD, ECD, and ORD, enables predictable stereochemical outcomes in downstream derivatizations such as the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, an advanced intermediate for bioactive molecule construction [4].

GC–MS Reference Standard for Semiochemical Research and Pollination Ecology Studies

Chemical ecologists studying floral volatile-mediated plant–pollinator interactions can utilize 4-hydroxy-5-methyl-2-hexanone as an analytical reference standard. Documented in the headspace of Laurus nobilis pollen and flowers, this compound contributes to the distinct fragrance profile of dioecious bay laurel, and its availability as a pure reference material supports quantitative SPME-GC–MS studies comparing volatile emission rates between male and female floral parts [3].

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